molecular formula C7H11ClF2O2S B2410825 (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride CAS No. 2503208-89-5

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride

Cat. No.: B2410825
CAS No.: 2503208-89-5
M. Wt: 232.67
InChI Key: WVERRAYQCQVZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2503208-89-5 . It has a molecular weight of 232.68 .


Molecular Structure Analysis

The IUPAC Name for this compound is “this compound”. The InChI Code for this compound is "1S/C7H11ClF2O2S/c1-6(5-13(8,11)12)2-3-7(9,10)4-6/h2-5H2,1H3" .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 232.68 . Unfortunately, other physical and chemical properties are not available in the current sources.

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, used to study the electrochemical properties of vanadium pentoxide (V2O5) films. This research is significant for developing potential cathode materials, where sodium is reversibly intercalated into the V2O5 film in the electrolyte formed by methanesulfonyl chloride (Su, Winnick, & Kohl, 2001).

Synthesis of Trisubstituted Dienes

Methanesulfonyl chloride, combined with tertiary amine systems, has been used in the stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes. This process is significant in creating novel, fused tricyclic systems through tandem rearrangement/Diels-Alder reaction processes (Alcaide, Almendros, Aragoncillo, & Redondo, 2005).

Synthesis of Methyl Sulfonamide

Methanesulfonyl chloride is a key raw material in synthesizing methylsulfonamide by ammonification. This study highlights the use of cyclohexane as a solvent and ethanol as an extraction agent, achieving a high yield of the product (Zhao Li-fang, 2002).

Catalytic Decomposition in Methane Conversions

In methane halogenation/chlorination to form methanesulfonyl chloride, its catalytic decomposition is a key step for producing methyl chloride. This process improves product selectivity by preventing deeper reactions of methyl chloride (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

Catalysis of Methanesulfonylation of Arenes

Bismuth(III) or antimony(III) chlorides combined with triflic acid show a synergistic effect in catalyzing the Friedel-Crafts methanesulfonylation of arenes. This development led to efficient catalytic systems usable for both activated and deactivated arenes (Peyronneau, Boisdon, Roques, Mazières, & Roux, 2004).

Regioselective Methanesulfonylation

Methanesulfonic anhydride, in the presence of zeolite catalysts, can achieve regioselective methanesulfonylation of simple aromatics. This method offers higher para-selectivity in synthesizing methyl tolyl sulfone compared to standard methods (Smith, Ewart, El‐Hiti, & Randles, 2004).

One-Electron Reduction Studies

The one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals and is significant in studying the cis-trans isomerization of mono-unsaturated fatty acids. This study highlights the potential of these radicals in catalyzing isomerization processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c1-6(5-13(8,11)12)2-3-7(9,10)4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVERRAYQCQVZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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